

2-Chloropyridine-3,4-diamine molecular structure

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Compound of Interest

Compound Name: 2-Chloropyridine-3,4-diamine

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An In-depth Technical Guide to the Molecular Structure of **2-Chloropyridine-3,4-diamine**

Abstract

This technical guide provides a comprehensive analysis of **2-Chloropyridine-3,4-diamine** (CAS No. 39217-08-8), a critical heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the molecule's structural features, spectroscopic signature, and physicochemical properties. It delves into the causality behind its synthesis and reactivity, with a particular focus on its role as a precursor to potent bioactive scaffolds such as imidazo[4,5-b]pyridines. Detailed experimental workflows for synthesis and characterization are provided, underpinned by authoritative references to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: A Versatile Pyridine Scaffold

2-Chloropyridine-3,4-diamine is a highly functionalized pyridine derivative whose strategic arrangement of substituents—a chloro group and two adjacent (vicinal) amino groups—makes it a molecule of significant interest. Pyridine-based ring systems are among the most prevalent heterocycles in drug design, valued for their ability to modulate pharmacological activity.^[1] The unique architecture of **2-Chloropyridine-3,4-diamine** provides a robust platform for constructing complex fused heterocyclic systems.

The primary utility of this compound stems from its vicinal diamine functionality, which is an ideal precursor for the synthesis of imidazo[4,5-b]pyridines.[2] These resulting scaffolds are recognized as bioisosteres of purines, a fundamental component of DNA and RNA. This structural mimicry allows imidazo[4,5-b]pyridine derivatives to interact with biological targets typically addressed by purine-based molecules, leading to a wide spectrum of therapeutic applications, including antiproliferative, antiviral, and anti-inflammatory agents.[2] This guide will explore the foundational molecular characteristics that enable these applications.

Molecular Structure and Physicochemical Properties

The reactivity and utility of **2-Chloropyridine-3,4-diamine** are direct consequences of its molecular structure. Understanding its chemical identity, three-dimensional arrangement, and inherent properties is paramount for its effective application.

Chemical Identity and Properties

The fundamental identifiers and key physicochemical properties of **2-Chloropyridine-3,4-diamine** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-chloropyridine-3,4-diamine	[3]
Synonyms	3,4-Diamino-2-chloropyridine	[4]
CAS Number	39217-08-8	[3][4][5]
Molecular Formula	C ₅ H ₆ ClN ₃	[3][4][5]
Molecular Weight	143.57 g/mol	[3][4][5]
Appearance	White to light yellow solid	[6]
Melting Point	158-163 °C	
Purity	≥ 97% (typically available)	[4]

Structural Elucidation and Spectroscopic Profile

While a specific crystal structure for **2-Chloropyridine-3,4-diamine** is not publicly available, analysis of its isomer, 5-chloropyridine-2,3-diamine, reveals key structural expectations. The molecule is expected to be nearly planar, with the two amino groups likely twisted slightly out of the pyridine ring plane to minimize steric hindrance.[7] Intermolecularly, the amino groups and the pyridine nitrogen are prime candidates for forming strong hydrogen bonding networks, which dictates the compound's solid-state packing and influences its melting point and solubility.[7]

The identity and purity of the compound are definitively confirmed through a combination of spectroscopic techniques.

Caption: Molecular structure of **2-Chloropyridine-3,4-diamine**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. Additionally, two broader signals would be present for the non-equivalent amine protons (NH₂) at positions 3 and 4. The exact chemical shifts would depend on the solvent used.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amines (typically two bands in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) at m/z 143. A characteristic isotopic pattern would also be observed due to the presence of chlorine: a peak at M+2 (m/z 145) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Synthesis and Core Reactivity

The strategic value of **2-Chloropyridine-3,4-diamine** lies in its predictable reactivity, which allows it to serve as a versatile starting material for more complex molecules.

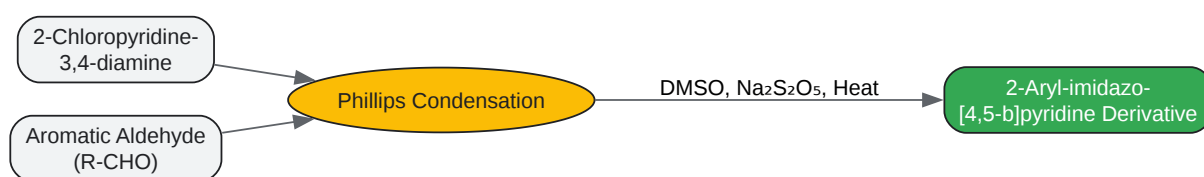
Synthetic Pathways

While several synthetic routes exist for chloropyridines and aminopyridines, a common industrial approach involves multi-step synthesis starting from more readily available pyridine derivatives. This can include nitration, chlorination, and reduction steps. For instance, a plausible route could involve the nitration of a 2-chloropyridine precursor, followed by reduction of the nitro groups to amines.[8] The specific sequence and reagents are chosen to control the regioselectivity and achieve the desired 3,4-diamine substitution pattern.

Key Reactivity: The Phillips Condensation

The most significant reaction of **2-Chloropyridine-3,4-diamine** is the Phillips condensation, which is a highly efficient method for constructing the imidazo[4,5-b]pyridine scaffold.[2]

- **Causality of the Reaction:** This reaction involves the condensation of the vicinal diamine with an aromatic aldehyde. The process is typically followed by an oxidative cyclization to form the fused imidazole ring. The choice of a high-boiling solvent like dimethyl sulfoxide (DMSO) and a mild oxidizing agent such as sodium metabisulfite facilitates the reaction, which proceeds via an initial Schiff base formation followed by intramolecular cyclization and subsequent aromatization.[2] This method is powerful because it allows for the introduction of diverse aryl substituents at the 2-position of the final product, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]



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Caption: Phillips condensation reaction workflow.

Applications in Drug Development

The primary application of **2-Chloropyridine-3,4-diamine** is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

- **Pharmaceutical Development:** Its role as a precursor to imidazo[4,5-b]pyridines is central to its value. This class of compounds has been investigated for a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[\[2\]](#)[\[6\]](#)
- **Agrochemicals:** The compound is also used in the formulation of crop protection agents, contributing to the efficacy of herbicides and pesticides.[\[6\]](#)
- **Biochemical Research:** In a laboratory setting, it can serve as a reagent or building block for creating molecular probes to study enzyme activities and metabolic pathways.[\[6\]](#)

Experimental Protocols

The following protocols are representative workflows for the synthesis and characterization of a derivative from **2-Chloropyridine-3,4-diamine**.

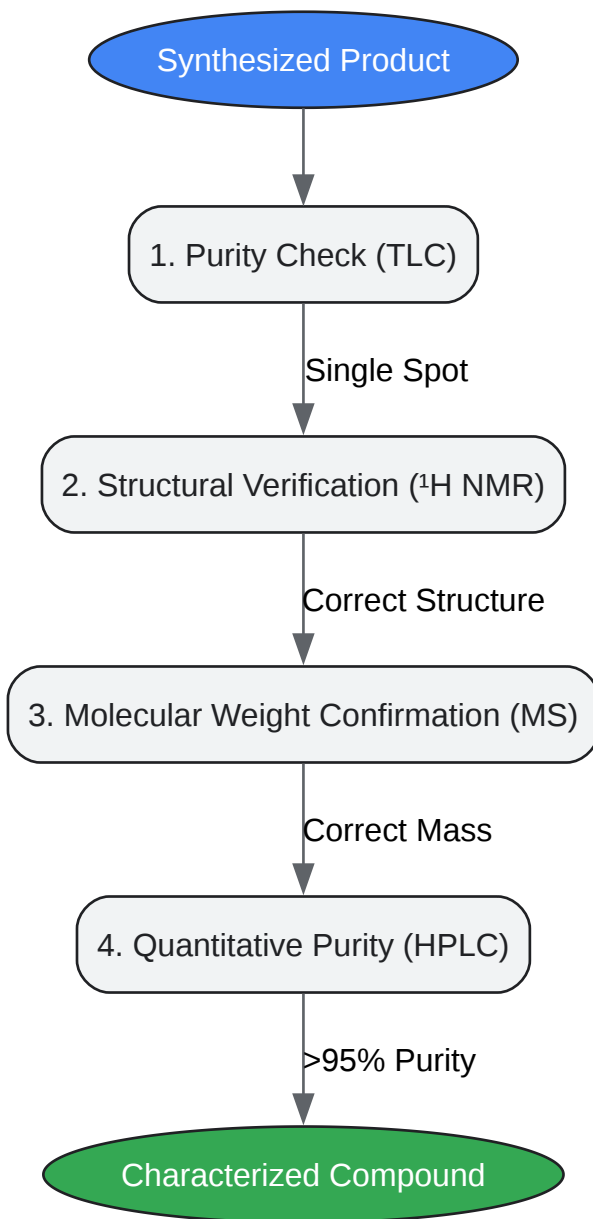
Protocol: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine Derivative

This protocol is based on the Phillips condensation method.[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **2-Chloropyridine-3,4-diamine** (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in dimethyl sulfoxide (DMSO).
- **Reagent Addition:** Add sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$) (2.0 eq) to the mixture.
- **Heating:** Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into ice water.
- **Isolation:** Collect the resulting precipitate by vacuum filtration.
- **Purification:** Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-aryl-imidazo[4,5-b]pyridine derivative.

Protocol: Analytical Characterization Workflow

This workflow ensures the identity and purity of the synthesized compound.



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Caption: Standard analytical workflow for compound characterization.

- Thin Layer Chromatography (TLC): Assess the purity of the crude and purified product. A single spot for the purified product indicates successful purification.

- NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO- d_6) and acquire a 1H NMR spectrum to confirm the structure of the final product.
- Mass Spectrometry: Analyze the sample via LC-MS or direct infusion to confirm the expected molecular weight.
- High-Performance Liquid Chromatography (HPLC): Determine the final purity of the compound quantitatively.

Safety and Handling

Proper handling of **2-Chloropyridine-3,4-diamine** is essential due to its potential hazards.

- Hazard Classification: The compound is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[3]
- GHS Pictograms: Danger[3]
- Hazard Statements: H301, H317, H319[3]
- Precautionary Statements: P261, P264, P280, P301+P310, P302+P352, P305+P351+P338

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
- Avoid inhalation of dust and contact with skin and eyes.[9][10]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

2-Chloropyridine-3,4-diamine is a cornerstone intermediate whose value is deeply rooted in its molecular structure. The strategic placement of its chloro and vicinal diamine functionalities

on a pyridine core provides a reliable and versatile platform for constructing complex heterocyclic systems. Its role in the synthesis of imidazo[4,5-b]pyridines, potent purine bioisosteres, solidifies its importance in modern drug discovery and development. A thorough understanding of its structure, reactivity, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in scientific research.

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